molecular formula C7H5IN2O B8451262 6-Iodo-3-methoxypicolinonitrile

6-Iodo-3-methoxypicolinonitrile

Cat. No.: B8451262
M. Wt: 260.03 g/mol
InChI Key: OYQBYNLOHANMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-3-methoxypicolinonitrile is a halogenated pyridine derivative featuring a methoxy group at position 3 and an iodine atom at position 6 on the picolinonitrile backbone. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nitrile group, the electron-donating methoxy substituent, and the iodine atom, which serves as a versatile leaving group in nucleophilic substitution reactions.

Properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

6-iodo-3-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H5IN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3

InChI Key

OYQBYNLOHANMHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following table summarizes key properties of 6-Iodo-3-methoxypicolinonitrile and its structural analogs, based on evidence and chemical inference:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Melting Point Key Properties
This compound* C₇H₅IN₂O 274.03 (calculated) Not available 6-I, 3-OCH₃, 2-CN N/A Halogenated nitrile; iodine as leaving group
3-Bromo-6-methoxypicolinonitrile C₇H₅BrN₂O 225.04 1186637-43-3 3-Br, 6-OCH₃, 2-CN N/A Bromine substituent; high purity (98%)
2-Amino-5-nitro-6-methylpyridine C₆H₇N₃O₂ 153.13 22280-62-2 2-NH₂, 5-NO₂, 6-CH₃ 185–189°C Nitro-amino derivative; high mp
6-Amino-5-nitro-2-picoline C₆H₇N₃O₂ 153.13 21901-29-1 6-NH₂, 5-NO₂, 2-CH₃ 147–157°C Lower mp due to substituent position
6-Amino-5-nitro-3-picoline C₆H₇N₃O₂ 153.13 7598-26-7 6-NH₂, 5-NO₂, 3-CH₃ 189–193°C Highest mp in nitro-amino series

*Note: Properties for this compound are inferred due to lack of direct evidence.

Structural and Functional Differences

Halogen vs. Nitro-Amino Substituents
  • This compound and 3-Bromo-6-methoxypicolinonitrile share a nitrile-methoxy backbone but differ in halogens (I vs. Br). Iodine’s larger atomic radius and lower electronegativity enhance its leaving group ability in nucleophilic aromatic substitution compared to bromine .
  • Nitro-amino analogs (e.g., 2-Amino-5-nitro-6-methylpyridine) exhibit contrasting electronic effects: the nitro group (-NO₂) is strongly electron-withdrawing, while the amino group (-NH₂) is electron-donating. This combination increases thermal stability (higher melting points) compared to halogenated nitriles .
Substituent Position Effects
  • The melting point of 6-Amino-5-nitro-3-picoline (189–193°C) is higher than its positional isomer 6-Amino-5-nitro-2-picoline (147–157°C), highlighting how substituent arrangement impacts crystal packing and stability .

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